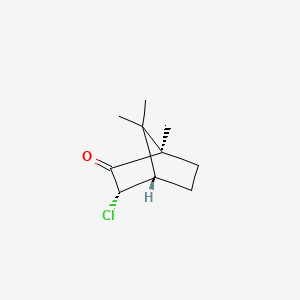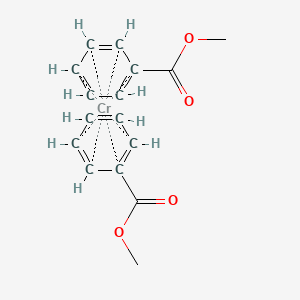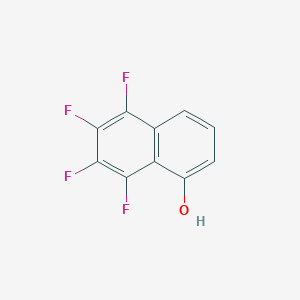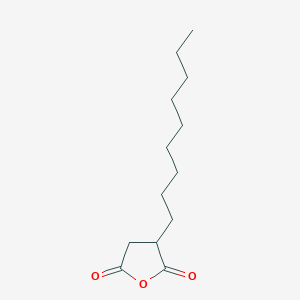
2,5-Furandione, dihydro-3-nonyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Furandione, dihydro-3-nonyl- is an organic compound with the molecular formula C13H22O3. It is a derivative of 2,5-furandione, where the 3-position is substituted with a nonyl group. This compound is part of the larger class of furandiones, which are known for their diverse chemical reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Furandione, dihydro-3-nonyl- typically involves the reaction of maleic anhydride with nonyl alcohol under acidic conditions. The reaction proceeds through an esterification mechanism, followed by cyclization to form the dihydro-2,5-furandione ring structure.
Industrial Production Methods
Industrial production of 2,5-Furandione, dihydro-3-nonyl- can be achieved through the catalytic hydrogenation of maleic anhydride in the presence of nonyl alcohol. This method ensures high yield and purity of the product, making it suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Furandione, dihydro-3-nonyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the 3-position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid and maleic acid derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted furandiones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Furandione, dihydro-3-nonyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers and resins due to its reactive anhydride group.
Mecanismo De Acción
The mechanism of action of 2,5-Furandione, dihydro-3-nonyl- involves its reactivity as an anhydride. It can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various applications, including polymerization and drug development. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Itaconic anhydride: Similar in structure but with a methylene group at the 3-position instead of a nonyl group.
Succinic anhydride: Lacks the nonyl substitution and has a simpler structure.
Maleic anhydride: Similar anhydride functionality but without the nonyl group.
Uniqueness
2,5-Furandione, dihydro-3-nonyl- is unique due to its long nonyl chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic and alters its reactivity compared to other furandiones. Its unique structure allows for specific applications in areas where hydrophobicity and reactivity are crucial.
Propiedades
Número CAS |
5173-86-4 |
|---|---|
Fórmula molecular |
C13H22O3 |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
3-nonyloxolane-2,5-dione |
InChI |
InChI=1S/C13H22O3/c1-2-3-4-5-6-7-8-9-11-10-12(14)16-13(11)15/h11H,2-10H2,1H3 |
Clave InChI |
PMSSUODTFUHXHO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1CC(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


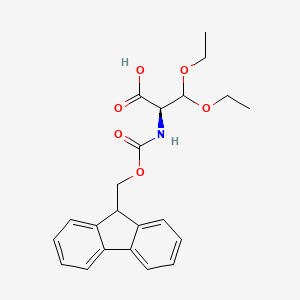
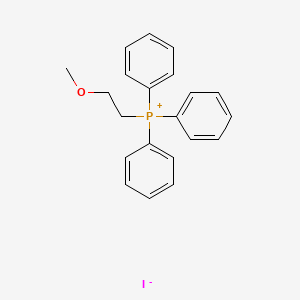
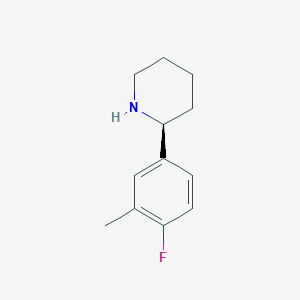
![Benz[j]heptaphene](/img/structure/B14749824.png)
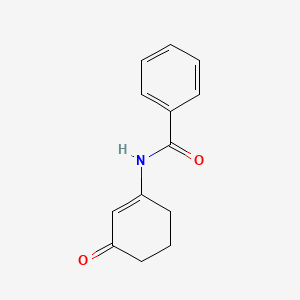
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B14749826.png)

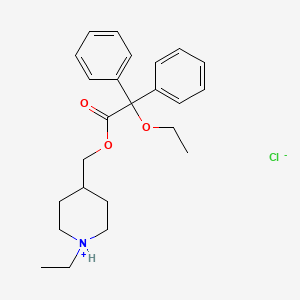
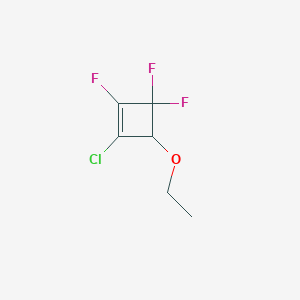
![Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B14749839.png)
